molecular formula C18H26ClNO3 B2948405 tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate CAS No. 2007919-62-0

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B2948405
CAS No.: 2007919-62-0
M. Wt: 339.86
InChI Key: IBXGZPRXBKZDFT-HZPDHXFCSA-N
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Description

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group, a cyclohexyl ring, and a 4-chlorobenzyl ether moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the benzyl ether moiety.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2S)-2-((4-methylbenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1S,2S)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1S,2S)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate stands out due to the presence of the chlorine atom in the benzyl ether moiety. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXGZPRXBKZDFT-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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